2-Methyl-4-(thiophen-2-yl)pyrimidine
Description
2-Methyl-4-(thiophen-2-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 2 and a thiophene ring at position 2. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science. The thiophene moiety enhances π-π stacking interactions, while the methyl group influences lipophilicity and metabolic stability.
Properties
CAS No. |
154321-62-7 |
|---|---|
Molecular Formula |
C9H8N2S |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
2-methyl-4-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C9H8N2S/c1-7-10-5-4-8(11-7)9-3-2-6-12-9/h2-6H,1H3 |
InChI Key |
YDXAOFVEKFKRAT-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=N1)C2=CC=CS2 |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CC=CS2 |
Synonyms |
2-Methyl-4-(thiophen-2-yl)pyriMidine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Physical Properties of Selected Thiophene-Pyrimidine Derivatives
- Key Observations :
Table 2: CDK2 Inhibition and Anticancer Activity of Thiophene-Pyrimidine Derivatives
- Key Observations :
Antioxidant and Antibacterial Activity
- Compounds like 3a-p (pyridopyrimidines with thiophene) show antioxidant activity via in-silico docking and experimental assays, with substituents like hydroxyl and thioxo groups enhancing radical scavenging .
- 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine derivatives exhibit moderate antibacterial activity, attributed to methoxy groups improving membrane penetration .
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